REACTION_CXSMILES
|
O[C:2]1[CH:7]=[CH:6][N:5]2[N:8]=[CH:9][CH:10]=[C:4]2[N:3]=1.P(Cl)(Cl)([Cl:13])=O>>[Cl:13][C:2]1[CH:7]=[CH:6][N:5]2[N:8]=[CH:9][CH:10]=[C:4]2[N:3]=1
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Name
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|
Quantity
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1.35 g
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Type
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reactant
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Smiles
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OC1=NC=2N(C=C1)N=CC2
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Name
|
|
Quantity
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7.5 mL
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Type
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reactant
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Smiles
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P(=O)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux for 4 h
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Duration
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4 h
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Type
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TEMPERATURE
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Details
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The mixture was cooled
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Type
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CUSTOM
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Details
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the volatiles were removed under reduced pressure
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Type
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CUSTOM
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Details
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The dark residue was partitioned between ice water and dichloromethane
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with additional dichloromethane
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic extracts were dried over sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
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CUSTOM
|
Details
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to provide a light brown solid, which
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Type
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CUSTOM
|
Details
|
was purified by flash chromatography (silica gel; 0.5% methanol in dichloromethane eluant)
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Name
|
|
Type
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product
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Smiles
|
ClC1=NC=2N(C=C1)N=CC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |